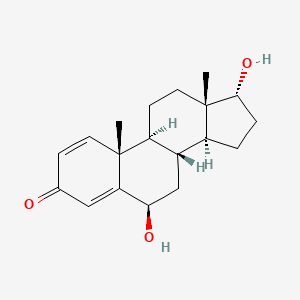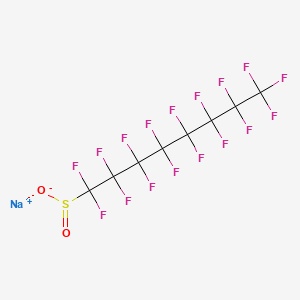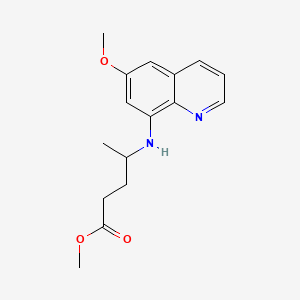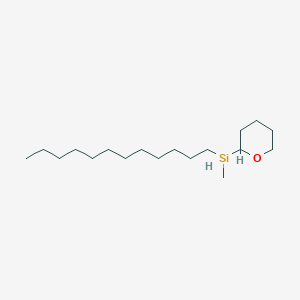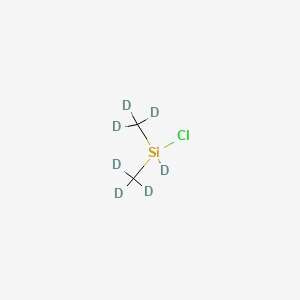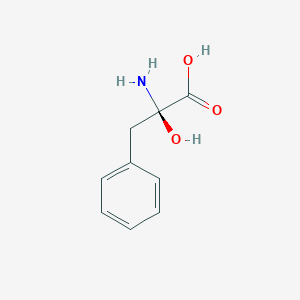
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at high pressure and a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve enzymatic resolution techniques where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer. This method is advantageous due to its high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives like keto acids, amino alcohols, and substituted phenylpropanoic acids .
Scientific Research Applications
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound plays a role in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism by which (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing biological pathways. For example, it has been shown to interact with NMDA receptors, affecting neurotransmission and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid:
(2R)-2-amino-3-phenylpropanoic acid: Lacking the hydroxyl group, this compound has different biological activities.
Uniqueness
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-9(13,8(11)12)6-7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12)/t9-/m1/s1 |
InChI Key |
FOKAJXKQSPGMLN-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@](C(=O)O)(N)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


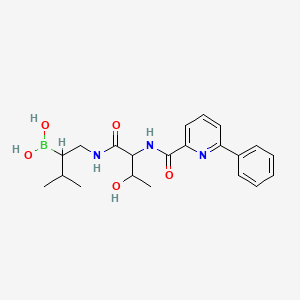
![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
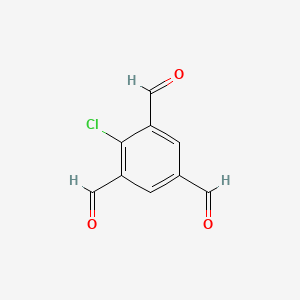
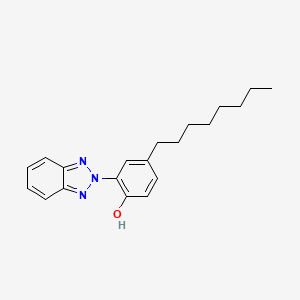
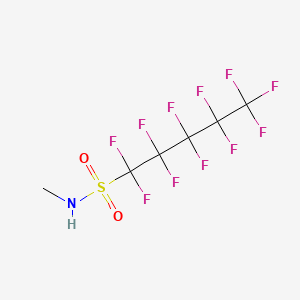
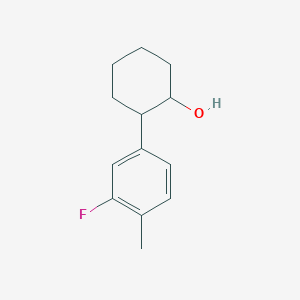
![(8S,10R,13S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B15288206.png)
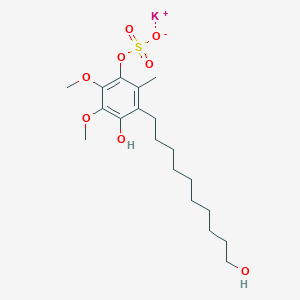
![Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
